molecular formula C22H23ClN2O3S B2985824 N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-3,4-diethoxybenzamide CAS No. 895779-79-0

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-3,4-diethoxybenzamide

Cat. No.: B2985824
CAS No.: 895779-79-0
M. Wt: 430.95
InChI Key: CBQYTCQMSAYCRO-UHFFFAOYSA-N
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Description

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-3,4-diethoxybenzamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. It is known that thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .

Mode of Action

The thiazole ring, a key component of this compound, is known for its aromaticity characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could influence its absorption and distribution in the body.

Result of Action

Given the wide range of biological activities associated with thiazole derivatives , it is likely that the compound could have diverse effects at the molecular and cellular levels.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3S/c1-3-27-19-10-7-16(13-20(19)28-4-2)21(26)24-12-11-18-14-29-22(25-18)15-5-8-17(23)9-6-15/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQYTCQMSAYCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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